molecular formula C22H26O6 B1237158 Gingerenone B CAS No. 128700-98-1

Gingerenone B

Cat. No.: B1237158
CAS No.: 128700-98-1
M. Wt: 386.4 g/mol
InChI Key: BGYDJLLXKGVQBP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gingerenone B is a linear diarylheptanoid (C₂₂H₂₆O₆) isolated from Zingiber officinale (ginger), characterized by a 1,7-diphenylheptane backbone with methoxy and hydroxy substituents at specific positions . It exhibits a molecular weight of 386.44 g/mol and a solubility of 2.41 mg/L in water at 25°C . As a secondary metabolite, it is implicated in defense mechanisms and has shown bioactivity in aldose reductase (AR) inhibition, antimicrobial targeting, and metabolic regulation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Gingerenone B from natural sources?

this compound, a bioactive compound, requires validated extraction protocols. Common techniques include column chromatography with silica gel or Sephadex LH-20, followed by HPLC purification. Solvent systems (e.g., chloroform-methanol gradients) must be optimized to minimize degradation . Structural confirmation via LC-MS/MS (mass-to-charge ratio: 387.18) and NMR spectroscopy is critical to ensure purity .

Q. How can researchers design initial bioactivity screenings for this compound?

Prioritize in vitro assays targeting pathways relevant to this compound’s purported effects (e.g., anti-inflammatory, anticancer). Use cell lines with validated sensitivity to similar compounds (e.g., RAW 264.7 macrophages for inflammation studies). Include positive controls (e.g., dexamethasone) and dose-response curves (0.1–100 µM) to establish IC₅₀ values . Statistical power analysis (α=0.05, power=80%) should guide sample sizes to avoid Type I/II errors .

Q. What criteria ensure reproducibility in this compound experiments?

Document extraction parameters (solvent polarity, temperature), storage conditions (e.g., −80°C under nitrogen), and batch-to-batch variability. Follow the CONSORT guidelines for in vivo studies, including randomization and blinding. Raw data (e.g., chromatograms, spectrophotometric readings) must be archived for independent verification .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from differing experimental models or concentrations. Use orthogonal assays (e.g., Western blotting alongside RNA-seq) to cross-validate findings. For example, if this compound is reported to inhibit both NF-κB and MAPK pathways, employ siRNA knockdowns to isolate primary targets. Meta-analyses of published data, weighted by study quality (e.g., Cochrane risk-of-bias criteria), can clarify consensus .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Address poor solubility via nanoformulations (e.g., liposomes, PLGA nanoparticles). Pharmacokinetic studies in rodents should measure plasma half-life, Cmax, and tissue distribution. Pair with CYP450 inhibition assays to predict drug-drug interactions. Synergistic combinations (e.g., with piperine to enhance absorption) require isobolographic analysis to confirm additive effects .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Synthesize derivatives with modifications to the phenolic hydroxyl or α,β-unsaturated ketone groups. Test analogs in parallel using high-throughput screening (HTS) platforms. QSAR models (e.g., CoMFA, molecular docking) can predict bioactivity and guide prioritization. Include negative controls (e.g., methylated derivatives) to validate pharmacophore specificity .

Q. What ethical and methodological considerations apply to human trials involving this compound?

Phase I trials require rigorous toxicity profiling from preclinical data. Use adaptive trial designs to balance efficacy and safety. Participant selection must exclude confounding factors (e.g., metabolic disorders) via validated questionnaires . Ensure compliance with IRB protocols, including informed consent and data anonymization .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound’s dual role in autophagy and apoptosis?

Apply the FINER criteria:

  • Feasible : Access to autophagy/apoptosis biomarkers (e.g., LC3-II, caspase-3).
  • Novel : Focus on crosstalk mechanisms (e.g., mTOR-ULK1 axis).
  • Ethical : Use primary cells (e.g., patient-derived cancer cells) with IRB approval.
  • Relevant : Align with gaps in cancer therapy resistance .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log[inhibitor] vs. response) for IC₅₀ calculations. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Survival data (e.g., xenograft models) require Kaplan-Meier curves and Cox proportional hazards models. Report confidence intervals and effect sizes to contextualize significance .

Q. How to address publication bias in this compound research?

Register studies in PROSPERO or ClinicalTrials.gov to ensure transparency. Include negative results in systematic reviews using PRISMA guidelines. Funnel plots and Egger’s regression can detect bias in meta-analyses .

Q. Data Presentation Standards

  • Tables : Include raw data (e.g., IC₅₀ values across cell lines) with SD/SE.
  • Figures : Use line graphs for time-course experiments, bar charts for comparative studies.
  • Supplementary Materials : Provide HPLC chromatograms, NMR spectra, and ANOVA tables .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gingerenone A

Structural Similarities :

  • Both share the linear diarylheptanoid skeleton but differ in substituent positions. Gingerenone B has methoxy groups at C3/C5 and C3' positions, while Gingerenone A has distinct substitution patterns .

Functional Differences :

  • Aldose Reductase Inhibition :
Compound PDB ID GlideScore (kcal/mol) Key Interactions
This compound 1US0 -11.63 Tyr48, His110
Gingerenone A 1US0 -11.77 Thr113, Gln183

Both exhibit high affinity for AR via π-π stacking and hydrogen bonding, but Gingerenone A achieves a marginally better GlideScore due to interactions with Thr113 and Gln183 .

  • Antimicrobial Activity: this compound binds strongly to Streptococcus pneumoniae CpsD (binding energy: -126.5 kcal/mol), whereas Gingerenone A targets CpsB (-126.5 kcal/mol) . This divergence highlights structure-dependent target specificity.

Isothis compound and Gingerenone C

Structural Context :

  • Isothis compound and Gingerenone C are positional isomers of this compound, differing in substituent arrangement on the aromatic rings .

Functional Insights :

  • AR Inhibition: Gingerenone C shows moderate activity (GlideScore: -10.68 kcal/mol for 4LAU), underperforming compared to this compound (-11.92 kcal/mol) due to weaker interactions with Tyr48 and His110 .
  • Antimicrobial Targeting: Isothis compound exhibits lower binding affinity (-8.8 kcal/mol) for S. pneumoniae proteins compared to this compound .

Comparison with Functionally Related Compounds

Quercetin (Flavonoid)

  • AR Inhibition: Quercetin’s GlideScore (-10.2 kcal/mol) is inferior to this compound (-11.63 kcal/mol), as it lacks optimal π-π interactions with Trp111 and Tyr209 .
  • Antimicrobial Activity: Both inhibit efflux pumps, but this compound’s specificity for bacterial capsule synthesis proteins distinguishes it from quercetin’s broad-spectrum effects .

γ-Sitosterol (Phytosterol)

  • PPARγ Binding: Compound Binding Energy (kcal/mol) this compound -8.67 γ-Sitosterol -9.60 γ-Sitosterol outperforms this compound in PPARγ binding due to hydrogen bonds with TYR-473 and HIS-449, critical for metabolic regulation .

Key Research Findings and Implications

  • Structural-Activity Relationships: Methoxy and hydroxy group positioning on the aromatic rings critically influence target binding. For example, this compound’s C3/C5 methoxy groups enhance AR inhibition, while Gingerenone A’s substitution favors anticancer activity .
  • Therapeutic Potential: this compound’s strong binding to S. pneumoniae CpsD positions it as a candidate for antivirulence therapies, whereas Gingerenone A’s senolytic properties highlight its role in aging-related diseases .

Properties

CAS No.

128700-98-1

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one

InChI

InChI=1S/C22H26O6/c1-26-19-12-15(9-11-18(19)24)8-10-17(23)7-5-4-6-16-13-20(27-2)22(25)21(14-16)28-3/h5,7,9,11-14,24-25H,4,6,8,10H2,1-3H3/b7-5+

InChI Key

BGYDJLLXKGVQBP-FNORWQNLSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Copper(I) cyanide
Copper(I) cyanide
Gingerenone B
Copper(I) cyanide
Copper(I) cyanide
Copper(I) cyanide
Gingerenone B
Copper(I) cyanide
Gingerenone B
Copper(I) cyanide
Gingerenone B
Copper(I) cyanide
Gingerenone B
Copper(I) cyanide
Gingerenone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.